
Euphorbiasteroid
Overview
Description
Euphobiasteroid is a lathyrane-type diterpene derived from the seeds of Euphorbia lathyris L. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-obesity, and anti-viral activities . Euphobiasteroid is known for its ability to inhibit tyrosinase activity and enhance the phosphorylation of AMP-activated protein kinase (AMPK), making it a promising candidate for various therapeutic applications .
Mechanism of Action
Euphorbiasteroid, also known as Euphobiasteroid, is a tricyclic terpenoid found in Euphorbia lathyris L. It has gained attention for its potential pharmacological effects, including anti-tumor and anti-obesity activities . This article aims to provide a comprehensive overview of the mechanism of action of this compound.
Target of Action
This compound primarily targets the EGFR and Wnt/β-catenin signaling pathways, which play a prominent role in tumor progression in various human cancers, including non-small-cell lung carcinoma (NSCLC) . Additionally, it has been suggested that CCNA2, TOP2A, CCNB1, CDC20, and RRM2 may be key targets of this compound in the treatment of NSCLC .
Mode of Action
This compound interacts with its targets, leading to a series of changes in the cell. It has been shown to induce preferential cytotoxicity toward A549 (wildtype EGFR-expressing) cells over PC-9 (mutant EGFR-expressing) cells . This compound suppresses the expression of EGFR, Wnt3a, β-catenin, and FZD-1, and the reduction in β-catenin levels is found to be mediated through the activation of GSK-3β .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to abrogate EGFR and Wnt/β-catenin pathways . Differentially expressed genes were involved in cell cycle, pyrimidine metabolism, p53 signaling pathway, and other pathways .
Pharmacokinetics
The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to induce both apoptosis and autophagy in human hepatocellular carcinoma (HCC) cells . In NSCLC cells, this compound reduced the phosphorylation of GSK-3β S9 with a parallel increase in β-TrCP and phosphorylation of GSK-3β Y216 .
Biochemical Analysis
Biochemical Properties
Euphorbiasteroid interacts with various enzymes, proteins, and other biomolecules. The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .
Cellular Effects
This compound has been found to induce both apoptosis and autophagy in hepatocellular carcinoma (HCC) cells . It suppresses the constitutive as well as the inducible activation of a signal transducer and activator of transcription 3 (STAT3) protein expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It promotes the expression of SHP-1 protein and the production of reactive oxidative stress (ROS) . The knockdown of SHP-1 by siRNA transfection reversed the effects of this compound, which have inductive effects related to apoptosis and autophagy .
Metabolic Pathways
This compound is involved in various metabolic pathways. A total of 31 metabolites were identified in rats . The metabolic pathways of this compound were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euphobiasteroid can be synthesized through a series of chemical reactions involving the extraction of Euphorbia lathyris L. seeds. The primary steps include:
Extraction: The seeds are subjected to solvent extraction using organic solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).
Isolation: Euphobiasteroid is isolated from the purified extract through crystallization or other suitable methods.
Industrial Production Methods: Industrial production of Euphobiasteroid involves large-scale extraction and purification processes. The seeds of Euphorbia lathyris L. are harvested and processed using industrial-grade solvents and chromatographic systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Euphobiasteroid undergoes various chemical reactions, including:
Hydroxylation: Introduction of hydroxyl groups to the molecule.
Hydrolysis: Breaking down of the compound into smaller units by the addition of water.
Oxygenation: Addition of oxygen atoms to the molecule.
Sulfonation: Introduction of sulfonic acid groups.
Glycosylation: Attachment of sugar moieties to the molecule.
Common Reagents and Conditions:
Hydroxylation: Catalyzed by enzymes or chemical oxidants.
Hydrolysis: Typically carried out in acidic or basic conditions.
Oxygenation: Involves the use of oxidizing agents like hydrogen peroxide.
Sulfonation: Utilizes sulfonic acid derivatives.
Glycosylation: Requires glycosyl donors and catalysts.
Major Products Formed:
- 20-Hydroxyl Euphobiasteroid
- Epoxylathyrol
- 15-Deacetyl Euphobiasteroid
Scientific Research Applications
Anticancer Activity
Euphorbiasteroid has demonstrated notable anticancer properties, particularly against non-small cell lung cancer (NSCLC) and sarcoma.
Case Study: Non-Small Cell Lung Cancer
A study demonstrated that this compound significantly inhibited NSCLC cell growth through modulation of key signaling pathways. The compound's ability to induce apoptosis was confirmed via TUNEL staining and analysis of apoptotic markers such as cleaved caspase 3 .
Anti-Obesity Effects
This compound has been shown to inhibit adipogenesis in 3T3-L1 cells by activating AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism.
Mechanisms
- Inhibition of Fat Accumulation : The compound reduces lipid accumulation in adipocytes by promoting fatty acid oxidation and glucose uptake .
- Metabolic Profiling : Comprehensive metabolic profiling in rats revealed that this compound influences metabolic pathways associated with weight management, indicating its potential as an anti-obesity agent .
Neurotoxicity
While this compound exhibits several beneficial pharmacological effects, it also poses neurotoxic risks.
Neurotoxic Mechanisms
- Activation of Apoptosis Pathways : this compound induces neurotoxicity in differentiated PC12 cells through activation of the FOXO/NF-κB signaling pathway, leading to increased apoptosis. This was evidenced by changes in the Bax/Bcl-2 ratio and elevated levels of cleaved caspase 3 .
- Cytotoxicity Assessment : Cytotoxic effects were quantified using IC50 values across various human cell lines, with significant toxicity observed at lower concentrations .
Anti-Inflammatory Properties
This compound has shown promise in treating inflammatory conditions such as rheumatoid arthritis.
Mechanisms
Comparison with Similar Compounds
Euphobiasteroid is unique among diterpenes due to its specific structural features and pharmacological activities. Similar compounds include:
- 20-Hydroxyecdysone: A widely studied ecdysteroid with molting hormone activity in insects .
- Triterpenoids from Euphorbia Species: These compounds exhibit diverse pharmacological properties, including anti-inflammatory and anti-cancer activities .
Euphobiasteroid stands out due to its potent anti-cancer and anti-obesity effects, making it a valuable compound for further research and development .
Biological Activity
Euphorbiasteroid (EPBS), a diterpenoid derived from Euphorbia lathyris, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic processes. This article consolidates recent findings on its biological effects, mechanisms of action, and therapeutic potential, supported by case studies and detailed research data.
Overview of this compound
This compound is recognized for its anticancer properties , ability to reverse drug resistance, and potential neurotoxic effects. It primarily interacts with various signaling pathways, including the EGFR and Wnt/β-catenin pathways, which are crucial in tumor progression.
- Inhibition of EGFR and Wnt/β-Catenin Signaling :
- Induction of Apoptosis and Autophagy :
- Reversal of Multi-Drug Resistance :
Neurotoxic Effects
While EPBS exhibits significant anticancer potential, it also poses risks related to neurotoxicity. A study demonstrated that EPBS induces cytotoxicity in differentiated PC12 cells through activation of the FOXO/NF-κB signaling pathways, leading to apoptosis . This duality underscores the need for careful evaluation of its therapeutic applications.
Metabolic Profiling
Recent studies have explored the metabolic profiles of EPBS using advanced techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS). A total of 31 metabolites were identified in rat models, highlighting the compound's complex metabolic pathways and potential implications for safety in clinical use .
Table 1: Summary of Key Research Findings on this compound
Properties
IUPAC Name |
[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGDWRYYHQOQOJ-XXMLZKCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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